![molecular formula C7H10F2O2 B2822915 (E)-3-(Difluoromethyl)-2-butenoic acid ethyl ester CAS No. 143266-32-4](/img/structure/B2822915.png)
(E)-3-(Difluoromethyl)-2-butenoic acid ethyl ester
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Overview
Description
(E)-3-(Difluoromethyl)-2-butenoic acid ethyl ester, commonly known as DFMBEE, is a chemical compound that belongs to the family of α,β-unsaturated carboxylic acid esters. DFMBEE is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Difluoromethylation of Heterocycles
- Applications :
Selective Introduction of Fluorine Atoms
- Application :
- Health and Pharmaceuticals : Ethyl (E)-4,4-difluoro-3-methylbut-2-enoate can serve as a valuable source of fluorine atoms for precision nutrition. It functions efficiently in diseases like hyperlipidemia, heart disease, major depression, and more .
Steglich Esterification
- Application :
Pectin Extraction and Applications
- Other Industries :
Microreactor Studies
Mechanism of Action
Target of Action
It’s known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This process involves the introduction of a difluoromethyl group into organic molecules, which can often bring about many beneficial effects to the target molecules . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the difluoromethylation of heterocycles . This process is crucial for the construction of difluoromethyl substituted scaffolds, which have significant biological and synthetic value .
Result of Action
The result of the compound’s action is the formation of difluoromethyl substituted scaffolds . These scaffolds are of significant biological and synthetic value, and they form the core moieties of various biologically and pharmacologically active ingredients .
properties
IUPAC Name |
ethyl (E)-4,4-difluoro-3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-6(10)4-5(2)7(8)9/h4,7H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJBDFDPSUHHP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(Difluoromethyl)-2-butenoic acid ethyl ester |
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